molecular formula C8H9ClN2O B1324283 Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride CAS No. 30489-62-4

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride

Cat. No.: B1324283
CAS No.: 30489-62-4
M. Wt: 184.62 g/mol
InChI Key: ZXSCENNAYDRCCJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a heterocyclic compound featuring a fused imidazo-pyridine core with a hydroxymethyl (-CH2OH) group at the 3-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it favorable for pharmaceutical applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSCENNAYDRCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629117
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30489-62-4
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . Another approach involves the use of tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cancer Treatment

One of the primary applications of imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is in oncology. Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit key kinases involved in cancer progression. For instance, compounds derived from this scaffold have been shown to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies. The inhibition of c-KIT mutations makes these compounds potential candidates for targeted cancer therapies .

Case Study: c-KIT Inhibition

  • Study Focus : Investigating the efficacy of imidazo[1,2-a]pyridine derivatives against c-KIT mutations.
  • Findings : Certain derivatives demonstrated potent inhibitory effects on mutated forms of c-KIT, suggesting their utility in treating GIST and related cancers .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Various studies have synthesized derivatives that show significant activity against both Gram-positive and Gram-negative bacteria. For example, a series of imidazo[1,2-a]pyrimidine derivatives were evaluated for their antibacterial efficacy, revealing several compounds with potent activity against Mycobacterium species .

Case Study: Antibacterial Screening

  • Study Focus : Evaluation of antibacterial activity of synthesized imidazo[1,2-a]pyrimidine derivatives.
  • Results : Some derivatives exhibited strong antimicrobial effects, highlighting their potential as new antibiotics .

Anti-Tuberculosis Activity

Recent research has highlighted the potential of this compound as a treatment for tuberculosis (TB). Compounds from this class have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship studies indicate that specific modifications to the imidazo[1,2-a]pyridine scaffold can enhance anti-TB efficacy .

Case Study: Anti-TB Compounds

  • Study Focus : Development and testing of imidazo[1,2-a]pyridine analogs against TB.
  • Findings : Several analogs displayed minimum inhibitory concentrations (MIC) effective against resistant TB strains, making them promising candidates for further development .

Other Biological Activities

This compound has also been investigated for its broader pharmacological activities:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation .
  • Anticonvulsant and Analgesic : The compound's analogs have shown potential as anticonvulsants and analgesics in various preclinical models .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer TreatmentInhibits c-KIT kinase; potential for GIST therapy
Antimicrobial ActivityEffective against Gram-positive/negative bacteria; potential new antibiotics
Anti-TuberculosisActive against multidrug-resistant TB strains; promising MIC results
Other Biological ActivitiesExhibits anti-inflammatory and anticonvulsant properties

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents (Position) Functional Group Modifications Key References
Imidazo[1,2-a]pyridin-3-ylmethanol HCl -CH2OH (C3) Hydroxymethyl hydrochloride salt
2-(4-Chlorophenyl)-6-methyl derivative -CH3 (C6), -Cl (C2) Aryl halide and methyl substituents
3-Phenylimidazo[1,2-a]pyridine -Ph (C3) Aryl substitution
Imidazo[1,2-a]pyridin-2(3H)-one HCl =O (C3) Ketone group
2-Methyl-3-(piperidinylmethyl) HCl -CH2-piperidine (C3), -CH3 (C2) Aliphatic amine and methyl groups

Key Observations :

  • Substituent Effects : Chlorophenyl and methyl groups (e.g., ) increase lipophilicity, which may influence blood-brain barrier penetration, whereas the hydrochloride salt improves aqueous solubility.

Comparison with Target Compound :

  • The target compound’s synthesis likely employs formimidamide chemistry (as in ) or C3-alkylation strategies (). The absence of transition metals in contrasts with methods requiring Lewis acids (), highlighting trade-offs between purity and reaction speed.
  • Hydrochloride salt formation (common in ) typically involves post-synthetic treatment with HCl, ensuring stability but requiring careful pH control.

Biological Activity

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are characterized by their nitrogen-containing heterocyclic structure, which contributes to their varied biological activities. These compounds have been studied extensively for their potential in treating various diseases, including cancer, infections, and neurological disorders. The biological activity of these compounds often correlates with specific structural features, making SAR studies critical for drug development.

Key Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit the proliferation of cancer cell lines such as HeLa and NCI-H358, with IC50 values indicating effective cytotoxicity at low concentrations .
  • Antimicrobial Properties : Research indicates that these compounds possess significant antibacterial and antifungal activities. They have been tested against various pathogens, showing promising results in inhibiting growth .
  • Neuroprotective Effects : Certain derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is essential for optimizing their pharmacological profiles. Key findings include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups at specific positions on the imidazo[1,2-a]pyridine ring significantly influences biological activity. For example, modifications at the 6-position have been linked to enhanced anticancer activity .
  • Functional Groups : The introduction of various functional groups can alter solubility and binding affinity to biological targets. Compounds with phosphonocarboxylate moieties have shown increased cytotoxicity against cancer cells .

1. Anticancer Activity in HeLa Cells

A study synthesized a series of 12 novel imidazo[1,2-a]pyridine derivatives and assessed their cytotoxic effects on HeLa cells using a PrestoBlue viability assay. The results indicated that several compounds exhibited IC50 values below 150 μM, highlighting their potential as anticancer agents .

2. Neuroprotective Properties

Another investigation focused on the inhibition of AChE by imidazo[1,2-a]pyridine derivatives. Compounds with specific side chains displayed IC50 values ranging from 0.2 to 50 μM against AChE, suggesting their potential use in treating Alzheimer's disease .

Research Findings Summary

Biological Activity IC50 Values Cell Lines/Pathogens Tested
Anticancer<150 μMHeLa cells
AChE Inhibition0.2 - 50 μMElectric eel AChE
AntibacterialVariesVarious pathogens

Q & A

Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-hydroxyketones or α-chloroketones under acidic conditions. For example, analogous imidazo[1,2-a]pyridine derivatives (e.g., compounds 5f–5i in ) were synthesized using nucleophilic substitution and characterized via 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity can be assessed using HPLC with UV detection (≥95% purity threshold) and melting point analysis to detect impurities .

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For instance, highlights the use of statistical experimental design to minimize trial-and-error approaches. Computational tools (e.g., density functional theory, DFT) can predict reaction pathways and transition states, as demonstrated in , where quantum chemical calculations guided optimal conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons (δ 7.5–9.0 ppm) and hydroxyl/methanol groups (δ 3.0–5.0 ppm).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • FT-IR : Identify O–H (3200–3600 cm⁻¹) and C–N (1350–1500 cm⁻¹) stretches.
    Cross-validate with X-ray crystallography (e.g., ) for unambiguous structural confirmation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected byproducts)?

  • Methodological Answer : Use reaction path search algorithms ( ) to model side reactions. For example, if a byproduct forms due to competing nucleophilic attack, DFT calculations can identify transition-state energies favoring alternative pathways. Pair with HPLC-MS to detect trace impurities and refine computational models iteratively .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH stability : Incubate in buffers (pH 1–13) at 25°C/40°C for 24–72 hours; monitor degradation via UPLC-PDA .
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., highlights stability protocols for similar heterocycles).
    Correlate results with molecular dynamics (MD) simulations to predict degradation mechanisms .

Q. How can researchers elucidate intermolecular interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (e.g., , CCDC 1426925) to map hydrogen bonds (e.g., O–H⋯N) and π-π stacking. Refine data with SHELX or Olex2 software. Pair with Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H⋯H–C contacts in imidazo[1,2-a]pyridines) .

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how can solubility challenges be addressed?

  • Methodological Answer :
  • Anthelmintic/antimicrobial assays : Use Haemonchus contortus larval motility assays () or bacterial MIC tests.
  • Solubility enhancement : Employ co-solvents (DMSO/PEG 400) or solid dispersion techniques (e.g., references solubility studies for structurally similar compounds). Validate via dynamic light scattering (DLS) for nanoparticle formulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR data across studies?

  • Methodological Answer :
  • Verify solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
  • Check tautomerism : Imidazo[1,2-a]pyridines may exhibit proton exchange (e.g., notes tautomeric forms affecting spectral assignments).
  • Reproduce experiments : Use standardized conditions (e.g., 400 MHz NMR, 25°C) and compare with literature (e.g., ’s δ 8.2–8.5 ppm for aromatic protons) .

Experimental Design Tables

Parameter Optimization Strategy Tools/References
Reaction YieldDoE with central composite designJMP® Software,
Spectral Resolution2D NMR (COSY, HSQC) for overlapping signalsBruker Avance III HD,
Stability ThresholdsArrhenius plot for shelf-life predictionTGA/DSC,

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